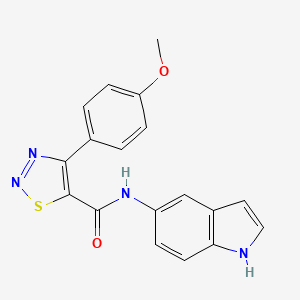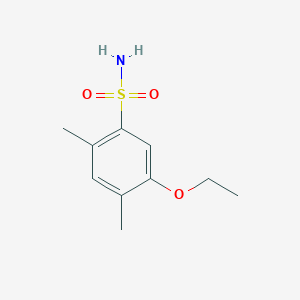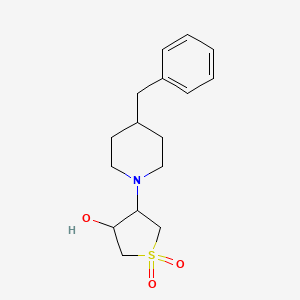
6,8-difluoro-N-phenyl-4-quinolinamine
Descripción general
Descripción
6,8-difluoro-N-phenyl-4-quinolinamine is a useful research compound. Its molecular formula is C15H10F2N2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08120465 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical and Phototoxic Properties
Research on fluorinated quinolones, closely related to 6,8-difluoro-N-phenyl-4-quinolinamine, reveals their significant photophysical properties and potential phototoxic effects. The photochemistry of some fluorinated 7-amino-4-quinolinone-3-carboxylic acids, which are structurally similar and used as antibacterials, shows that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations in solution. This photodecomposition pathway suggests a possible mechanism for their phototoxic effects, offering insights into the photostability and photoreactivity of closely related compounds like this compound (Fasani et al., 1999).
Optical and Nonlinear Optical (NLO) Properties
Quinoline derivatives exhibit promising perspectives in biological and nonlinear optical research. Arylated quinolines synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have been assessed for their spectral IR, UV–Vis, NMR properties, and NLO characteristics. The study found that these compounds possess significant molecular stability and electron-donating capabilities, along with notable NLO properties, making them potential candidates for technology-related applications (Khalid et al., 2019).
Luminescent and Magnetic Properties
Research involving lanthanide complexes based on an 8-hydroxyquinoline derivative, which shares structural features with this compound, demonstrates unique luminescence and magnetic properties. These complexes show characteristic luminescence and, in some cases, slow magnetic relaxation behavior, indicating potential applications in photoluminescent materials and magnetic devices (New Journal of Chemistry, 2018).
Antileishmanial Activity
The antileishmanial activity of 8-quinolinamine derivatives highlights the therapeutic potential of compounds structurally related to this compound. A study investigating the synthesis and activity of such derivatives against Leishmania donovani infections in hamsters found that specific structural modifications could enhance their potency and reduce toxicity, suggesting a pathway for developing new antileishmanial agents (Johnson & Werbel, 1983).
Photoluminescence of Boron Quinolinate Compounds
Investigations into the electronic and luminescent behavior of boron quinolinate compounds, related to this compound, in various organic light-emitting device structures have provided insights into their potential as emissive materials. Studies have shown that these compounds exhibit red-shifted exciplex emission and possess unique electroluminescence properties, underscoring their applicability in the development of optical devices (Hellstrom et al., 2008).
Propiedades
IUPAC Name |
6,8-difluoro-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-8-12-14(19-11-4-2-1-3-5-11)6-7-18-15(12)13(17)9-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOYLLQOPYLEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4503271.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4503285.png)
![3-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4503286.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4503297.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4503299.png)
![2-(butan-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B4503302.png)


![2-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4503326.png)



![4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4503367.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)
